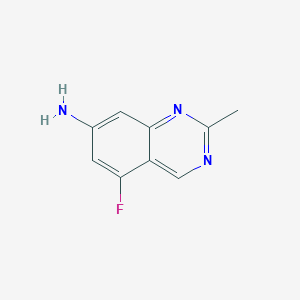

5-Fluoro-2-methylquinazolin-7-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-methylquinazolin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3/c1-5-12-4-7-8(10)2-6(11)3-9(7)13-5/h2-4H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGXAUKJTMJFEQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C2C(=CC(=CC2=N1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Studies of 5 Fluoro 2 Methylquinazolin 7 Amine and Analogues

Reactivity of the Amine Functionality at Position 7

The primary aromatic amine at the 7-position is a key site for derivatization, readily undergoing reactions typical of arylamines. Its nucleophilicity allows for the formation of a wide range of derivatives through reactions such as acylation, alkylation, and condensation.

Acylation and Alkylation Reactions

The amine group of 7-aminoquinazoline derivatives can be readily acylated to form the corresponding amides. This reaction is typically carried out using acylating agents like acid chlorides or anhydrides in the presence of a base. For instance, amines can be efficiently acylated with anhydrides in an aqueous medium with sodium bicarbonate. acs.org The reaction works well for both aliphatic and aromatic amines. acs.org

Alkylation of the amine group can be achieved with various alkylating agents. Simple amines react directly with alkyl halides to yield N-alkylated products. msu.edu This reaction often produces hydrohalide salts as byproducts, which may require neutralization. msu.edu

| Reaction Type | Reagent | Product | Typical Conditions |

| Acylation | Acetic anhydride (B1165640) | N-acetyl-7-aminoquinazoline derivative | Aqueous NaHCO3 |

| Alkylation | Alkyl halide | N-alkyl-7-aminoquinazoline derivative | Direct reaction, may require base |

Formation of Schiff Bases and Related Imine Derivatives

The reaction of the primary amine at position 7 with aldehydes or ketones leads to the formation of Schiff bases (imines). This condensation reaction is typically reversible and involves the formation of a carbinolamine intermediate followed by the elimination of water. nih.gov The synthesis of Schiff bases from 3-amino-2-methyl quinazolin-4(3H)-one with various aromatic aldehydes has been reported, yielding the corresponding imine derivatives. researchgate.netnih.gov

The formation of Schiff bases is a versatile method for introducing a wide range of substituents, as a diverse array of aldehydes and ketones can be employed. These reactions are fundamental in the synthesis of various heterocyclic systems and have been used to create molecules with diverse biological activities. nih.govnih.gov

| Amine Reactant | Aldehyde/Ketone Reactant | Product |

| 7-Aminoquinazoline derivative | Aromatic aldehyde | 7-(Arylideneamino)quinazoline derivative |

| 3-Amino-2-methylquinazolin-4(3H)-one | p-Nitrobenzaldehyde | 3-(p-Nitrobenzylideneamino)-2-methylquinazolin-4(3H)-one |

| 3-Amino-2-methylquinazolin-4(3H)-one | Cinnamaldehyde | 3-(Cinnamylideneamino)-2-methylquinazolin-4(3H)-one |

Cyclocondensation Reactions Involving the Amine Group

The amine group at position 7 can participate in cyclocondensation reactions to form fused heterocyclic systems. These reactions typically involve the reaction of the aminoquinazoline with a bifunctional reagent, such as a diketone or a ketoester, leading to the formation of a new ring fused to the quinazoline (B50416) core. For example, the reaction of (2-aminophenyl)chalcones with 1,3-diketones can lead to the formation of 4-styrylquinolines. nih.gov While not a direct reaction of the title compound, this illustrates the potential for the amino group to act as a nucleophile in cyclization reactions.

The synthesis of quinazolinones can be achieved through the base-promoted reaction of ortho-fluorobenzamides with amides followed by cyclization. acs.org This highlights the utility of amino and fluoro-substituted aromatics in building complex heterocyclic structures.

Transformations Involving the Methyl Group at Position 2

The methyl group at the 2-position of the quinazoline ring, while generally less reactive than the amine group, can undergo functionalization under specific conditions.

Functionalization of the Methyl Group (e.g., Oxidation, Halogenation)

The oxidation of a methyl group on a heterocyclic ring, such as a quinoline (B57606), to a carboxylic acid can be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO4). youtube.com This reaction typically requires heating and converts the alkyl group to a carboxyl group.

Halogenation of an allylic methyl group can be performed using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO2Cl2), often under UV irradiation or with a radical initiator. While the 2-methyl group of the quinazoline is not strictly allylic, its position adjacent to the aromatic system can influence its reactivity towards radical halogenation.

| Reaction Type | Reagent | Product |

| Oxidation | Potassium Permanganate (KMnO4) | 2-Carboxyquinazoline derivative |

| Halogenation | N-Bromosuccinimide (NBS) | 2-(Bromomethyl)quinazoline derivative |

Influence of the Fluorine Atom at Position 5 on Chemical Transformations

The presence of a fluorine atom can enhance the electrophilicity of the quinazoline ring, making it more susceptible to nucleophilic aromatic substitution reactions. In the context of synthesizing quinazolinone derivatives, the fluorine atom on the benzoyl ring has been shown to be a key feature in the design of biologically active molecules. acs.org The synthesis of fluorinated quinazoline-based inhibitors has been a subject of interest in medicinal chemistry. msu.edu

Furthermore, the electron-withdrawing nature of fluorine can decrease the basicity and nucleophilicity of the nearby amine group at position 7, potentially requiring more forcing conditions for reactions such as acylation and alkylation compared to non-fluorinated analogues. msu.edu

Electronic Effects on Ring Reactivity

The reactivity of the 5-Fluoro-2-methylquinazolin-7-amine ring system is a complex interplay of the electronic properties of its constituent rings and the attached substituents. The quinazoline scaffold itself is composed of two fused heterocyclic rings: a benzene (B151609) ring and a pyrimidine (B1678525) ring. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, making it susceptible to nucleophilic attack. Conversely, the benzene ring behaves as a more typical aromatic system, prone to electrophilic substitution.

The substituents on the benzene portion of the molecule significantly modulate this inherent reactivity:

7-Amino Group: The amino group at position 7 is a powerful electron-donating group (EDG) through resonance (+M effect). It substantially increases the electron density of the carbocyclic ring, making it more activated towards electrophilic substitution.

2-Methyl Group: The methyl group at position 2 on the pyrimidine ring is a weak electron-donating group through an inductive effect (+I). This can slightly modulate the polarity of the C4-N3 double bond, influencing susceptibility to covalent hydration or nucleophilic attack at C4 nih.gov.

The collective impact of these groups results in a highly polarized molecule. The benzene ring is significantly activated by the 7-amino group, which generally overrides the deactivating effect of the 5-fluoro group. The pyrimidine ring remains electron-deficient, with the C4 position being a primary site for nucleophilic attack. Theoretical studies on substituted quinazolines confirm that the nature and position of substituents dictate the distribution of electron density (HOMO and LUMO orbitals), which in turn governs the molecule's chemical and photophysical properties nih.govdp.techacs.org.

Table 1: Summary of Electronic Effects of Substituents on the Quinazoline Ring

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Benzene Ring |

| Fluoro | 5 | -I (Withdrawing) | +M (Donating, weak) | Deactivating |

| Amino | 7 | -I (Withdrawing) | +M (Donating, strong) | Activating |

| Methyl | 2 | +I (Donating) | None | N/A (on pyrimidine ring) |

Impact on Aromatic Substitution Patterns

The pattern of substitution on the 5-Fluoro-2-methylquinazolin-7-amine core is dictated by the directing effects of the existing substituents.

Electrophilic Substitution: For the carbocyclic (benzene) ring, the powerful activating and ortho-, para-directing 7-amino group is the dominant influence. This directs incoming electrophiles primarily to the positions ortho and para to it.

Position 6 (ortho): This position is ortho to the activating amino group.

Position 8 (ortho): This position is also ortho to the amino group.

The 5-fluoro group, also an ortho-, para-director, would direct towards position 6 (ortho). Therefore, the directing effects of the amino and fluoro groups are cooperative in directing substitution to position 6. However, the strong activation by the amino group makes positions 6 and 8 the most probable sites for electrophilic attack. The only known electrophilic substitution for the parent quinazoline is nitration, which occurs at position 6 mdpi.com. For 5-Fluoro-2-methylquinazolin-7-amine, the substitution pattern would be a result of the combined directing influences, with a high likelihood of substitution at the C6 and C8 positions.

Nucleophilic Substitution: The pyrimidine ring of the quinazoline system is electron-deficient and thus susceptible to nucleophilic attack, particularly at the C4 position mdpi.com. This can lead to the addition of nucleophiles across the C=N bond or, if a suitable leaving group is present at C4, nucleophilic aromatic substitution (SNAr). While the subject molecule does not have a leaving group at C4, its analogues with a 4-chloro or 4-oxo group are common precursors for introducing a wide variety of nucleophiles at this position nih.govorganic-chemistry.org. The presence of the electron-withdrawing fluorine atom on the adjacent ring can further influence the electrophilicity of the pyrimidine ring.

Modification of the Quinazoline Ring System

The functional groups on 5-Fluoro-2-methylquinazolin-7-amine provide multiple handles for synthetic modification, allowing for the introduction of additional substituents or the construction of more complex fused heterocyclic systems.

Introduction of Additional Substituents

The primary sites for introducing new substituents are the 7-amino group and the activated C6 and C8 positions on the aromatic ring.

Derivatization of the 7-Amino Group: The primary amino group is a versatile functional handle. It can readily undergo a variety of reactions, including:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Introduction of alkyl groups, though control of selectivity can be challenging.

Schiff Base Formation: Condensation with aldehydes or ketones to form imines, which can be further reduced to secondary amines. This is a common strategy in the synthesis of bioactive quinazoline derivatives organic-chemistry.org.

Substitution on the Carbocyclic Ring: As discussed, the C6 and C8 positions are activated towards electrophilic substitution. Reactions such as halogenation (e.g., with N-bromosuccinimide) or nitration could potentially introduce new substituents at these positions, although conditions would need to be carefully controlled to avoid unwanted side reactions.

Substitution on the Pyrimidine Ring: While direct substitution on the pyrimidine ring is less common without a pre-installed leaving group, modifications are often achieved through multi-step sequences. For instance, oxidation of the quinazoline to a quinazolinone allows for subsequent reactions. A common synthetic strategy involves building the quinazoline ring from substituted precursors, such as fluorinated anthranilic acids or aminobenzonitriles, to introduce desired functionality acs.org.

Table 2: Potential Derivatization Reactions for 5-Fluoro-2-methylquinazolin-7-amine

| Reaction Type | Reagent Example | Functional Group Targeted | Potential Product |

| Acylation | Acetyl chloride | 7-Amino | N-(5-Fluoro-2-methylquinazolin-7-yl)acetamide |

| Sulfonylation | Benzenesulfonyl chloride | 7-Amino | N-(5-Fluoro-2-methylquinazolin-7-yl)benzenesulfonamide |

| Schiff Base Formation | Benzaldehyde | 7-Amino | (E)-N-Benzylidene-5-fluoro-2-methylquinazolin-7-amine |

| Halogenation | N-Bromosuccinimide (NBS) | C6 or C8 position | Bromo-5-fluoro-2-methylquinazolin-7-amine derivative |

Annulation Reactions to Form Fused Heterocycles

Annulation, the construction of a new ring onto an existing one, can lead to the formation of complex polycyclic systems. The 7-amino group of 5-Fluoro-2-methylquinazolin-7-amine is a key functional group for initiating such cyclizations.

One common strategy involves reacting the amino group with a bifunctional electrophile. For example, reaction with a β-ketoester could lead to a Skraup-type reaction or a Conrad-Limpach-like synthesis to form a new pyridine (B92270) or pyridinone ring fused to the quinazoline core at the C7 and C8 positions.

Another approach is to first introduce a substituent at the C6 or C8 position that can then participate in a cyclization reaction with the C7-amino group. For instance, if an ortho-aminoaryl ketone were formed, it could undergo intramolecular cyclization to generate a new fused ring system nih.gov.

Transition metal-catalyzed reactions, such as those employing palladium, copper, or cobalt, are powerful tools for constructing fused heterocycles nih.gov. A plausible strategy could involve a palladium-catalyzed coupling reaction to introduce a group at the C8 position, followed by an intramolecular cyclization with the C7-amino group to form a five- or six-membered ring. Such annulation strategies are widely used in the synthesis of novel heterocyclic scaffolds from substituted anilines and related compounds.

Spectroscopic and Advanced Structural Elucidation Techniques in Quinazoline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Analysis of Proton Environments

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring atoms. For 5-Fluoro-2-methylquinazolin-7-amine, the ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl group, and the amine group. The protons on the quinazoline (B50416) ring system will exhibit complex splitting patterns due to spin-spin coupling with each other and with the fluorine atom.

Based on data from similar substituted quinazolines, the aromatic protons are anticipated to resonate in the range of δ 6.5-8.5 ppm. researchgate.netresearchgate.net The methyl protons at the C2 position would likely appear as a singlet at approximately δ 2.0-2.5 ppm. The protons of the amine group at C7 are expected to produce a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The coupling between the fluorine atom at C5 and the adjacent proton at C6 will result in a doublet for the C6-H signal, with a coupling constant characteristic of through-bond H-F interactions.

Interactive Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ | 2.0 - 2.5 | Singlet |

| NH₂ | Variable | Broad Singlet |

| Aromatic-H | 6.5 - 8.5 | Multiplet |

| C6-H | ~7.0 - 7.5 | Doublet |

| C8-H | ~7.0 - 7.5 | Doublet |

¹³C NMR for Carbon Skeleton Characterization

Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and the chemical shifts are indicative of the carbon's hybridization and electronic environment. For 5-Fluoro-2-methylquinazolin-7-amine, the ¹³C NMR spectrum will display signals for the nine carbon atoms of the quinazoline core and the one carbon of the methyl group.

Aromatic carbons in quinazoline derivatives typically resonate between δ 110-165 ppm. nih.govrsc.org The carbon atom bonded to the fluorine (C5) will show a large C-F coupling constant, a key diagnostic feature. The chemical shifts of the carbons in the fluorinated benzene (B151609) ring will be influenced by the strong electron-withdrawing effect of the fluorine atom. The methyl carbon is expected to appear at a higher field, around δ 20-25 ppm.

Interactive Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 | ~160 |

| C4 | ~160 |

| C4a | ~150 |

| C5 | ~160 (with C-F coupling) |

| C6 | ~110-120 |

| C7 | ~145 |

| C8 | ~115-125 |

| C8a | ~120 |

| CH₃ | 20 - 25 |

¹⁹F NMR for Fluorine Atom Probing

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. brighton.ac.ukworktribe.com It provides information on the number and electronic environment of fluorine atoms in a molecule. Given that ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR spectra are generally simple to interpret and exhibit a wide range of chemical shifts. nih.gov

For 5-Fluoro-2-methylquinazolin-7-amine, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring. Coupling between the fluorine nucleus and adjacent protons (primarily H6) will result in a multiplet, providing further structural confirmation. The analysis of these coupling constants can offer insights into the electronic structure of the molecule. semanticscholar.orgnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.

For 5-Fluoro-2-methylquinazolin-7-amine (C₉H₈FN₃), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. High-resolution mass spectrometry would allow for the determination of the exact mass, confirming the elemental composition. The fragmentation pattern in electron impact (EI) mass spectrometry of quinazolines often involves the characteristic loss of small neutral molecules like HCN from the pyrimidine (B1678525) ring. researchgate.netrsc.org The presence of the methyl and amino groups will also lead to specific fragmentation pathways, such as the loss of a methyl radical (•CH₃) or an amino radical (•NH₂). libretexts.orgwikipedia.org

Interactive Table: Expected Mass Spectrometry Data

| Ion | m/z (Expected) | Description |

| [M]⁺ | 177.07 | Molecular Ion |

| [M-HCN]⁺ | 150.06 | Loss of hydrogen cyanide |

| [M-CH₃]⁺ | 162.06 | Loss of methyl radical |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of 5-Fluoro-2-methylquinazolin-7-amine is expected to show several characteristic absorption bands. The N-H stretching vibrations of the primary amine group (NH₂) should appear as two bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching of the methyl group will be just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the quinazoline ring system will produce strong absorptions in the 1475-1635 cm⁻¹ region. nih.gov The C-F bond will exhibit a strong absorption band in the fingerprint region, typically between 1000-1300 cm⁻¹.

Interactive Table: Characteristic IR Absorption Bands

| Functional Group | Vibration | Expected Frequency (cm⁻¹) |

| Amine (N-H) | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | < 3000 |

| C=N / C=C | Stretch | 1475 - 1635 |

| C-F | Stretch | 1000 - 1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state.

Quinazoline derivatives typically exhibit two main absorption bands in their UV-Vis spectra. researchgate.net A high-energy band, usually below 300 nm, is attributed to π → π* transitions within the aromatic system. A lower-energy band, often observed above 300 nm, is typically assigned to n → π* transitions involving the non-bonding electrons of the nitrogen atoms. researchgate.netbeilstein-journals.orgacs.orgresearchgate.net The positions and intensities of these bands can be influenced by the nature and position of substituents on the quinazoline ring. The presence of the fluorine and amine groups in 5-Fluoro-2-methylquinazolin-7-amine is expected to cause shifts in the absorption maxima (λmax) compared to the unsubstituted quinazoline.

Interactive Table: Expected UV-Vis Absorption Bands

| Transition | Wavelength Range (nm) |

| π → π | 240 - 300 |

| n → π | 310 - 425 |

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique in chemical research used to determine the elemental composition of a new compound. This method provides the mass percentages of elements like carbon (C), hydrogen (H), and nitrogen (N), which is crucial for verifying the empirical formula of a synthesized molecule. For novel compounds such as 5-Fluoro-2-methylquinazolin-7-amine, elemental analysis serves as a critical checkpoint to confirm its chemical identity and purity. elementar.comnih.gov

The process, often called CHN analysis, involves combusting a small, precisely weighed sample of the compound in an oxygen-rich environment. nih.gov This combustion converts the carbon in the sample to carbon dioxide (CO₂), the hydrogen to water (H₂O), and the nitrogen to nitrogen gas (N₂) or nitrogen oxides, which are subsequently reduced to N₂. nih.govelementar.com The amounts of these combustion products are accurately measured, allowing for the calculation of the original mass percentages of each element in the sample. nih.gov The analysis of fluorine requires specific methods, such as the Carius method or ion chromatography, after combustion and absorption.

The molecular formula for 5-Fluoro-2-methylquinazolin-7-amine is C₉H₉FN₄. Based on the atomic masses of carbon (12.01 u), hydrogen (1.008 u), fluorine (18.998 u), and nitrogen (14.007 u), the theoretical elemental composition can be calculated. These theoretical values are then compared with the experimental results obtained from the elemental analyzer. For a compound to be considered pure, the experimentally found values should typically be within ±0.4% of the calculated theoretical values, a standard requirement in many scientific publications. nih.gov

The comparison between the calculated and found values provides strong evidence for the successful synthesis and purity of the target compound.

Table 1: Theoretical Elemental Composition of 5-Fluoro-2-methylquinazolin-7-amine This table presents the calculated theoretical elemental percentages for the compound.

| Element | Symbol | Atomic Mass (u) | Count | Total Mass (u) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 9 | 108.099 | 56.53 |

| Hydrogen | H | 1.008 | 9 | 9.072 | 4.75 |

| Fluorine | F | 18.998 | 1 | 18.998 | 9.94 |

| Nitrogen | N | 14.007 | 4 | 56.028 | 29.31 |

| Total | 191.197 | 100.00 |

The data in this table was calculated by the author.

Chromatographic Methods (e.g., TLC, LC-MS) for Reaction Monitoring and Purity Assessment

Chromatographic techniques are indispensable tools in the synthesis of quinazoline derivatives, used for both monitoring the progress of chemical reactions and assessing the purity of the final products. ppublishing.orgnih.gov

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used to follow the course of a synthesis. youtube.com In the synthesis of 5-Fluoro-2-methylquinazolin-7-amine, a small aliquot of the reaction mixture is spotted onto a TLC plate, which is typically coated with silica (B1680970) gel. nih.govnih.gov The plate is then developed in a chamber containing a suitable solvent system, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). jove.com

By spotting the starting materials, the reaction mixture, and the expected product on the same plate, a chemist can visually track the consumption of reactants and the formation of the product. youtube.com Under UV light (typically at 254 nm), compounds appear as dark spots. nih.gov As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while the spot for the product will appear and grow stronger. The relative mobility of the spots, known as the retention factor (Rf), helps in identifying the different components. For instance, in the analysis of substituted quinazolines, Rf values are used to confirm the presence of the desired compound. nih.gov The reaction is considered complete when the starting material spot is no longer visible. nih.gov

Table 2: Example TLC Solvent Systems for Quinazoline Derivatives This table provides examples of solvent systems that can be adapted for the analysis of 5-Fluoro-2-methylquinazolin-7-amine.

| Solvent System (by volume) | Application | Reference |

|---|---|---|

| Dichloromethane : Methanol (95 : 5) | Purity analysis of tetrazoloquinazoline | nih.gov |

| Ethyl Acetate : n-Hexane (6 : 4) | Purity analysis of tetrazoloquinazoline | nih.gov |

| Hexane : Ethyl Acetate (2 : 1) | Purification of 4-substituted quinazolines | jove.com |

| Toluene : Dioxane : Acetic Acid (95 : 25 : 4) | General assay of chemical products | sigmaaldrich.com |

| Chloroform : Methanol (9 : 1) | General assay of chemical products | sigmaaldrich.com |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. It is extensively used for the final purity assessment and structural confirmation of synthesized compounds like 5-Fluoro-2-methylquinazolin-7-amine. nih.govnih.gov

In an LC-MS analysis, the sample is injected into an HPLC system, typically with a reversed-phase column (like a C18 column), where it is separated into its individual components based on their differential partitioning between the mobile and stationary phases. nih.govresearchgate.net The eluent from the HPLC column is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used for quinazoline derivatives, which generates charged molecules that can be detected by the mass analyzer. researchgate.net

The mass spectrometer provides a mass-to-charge ratio (m/z) for the compound, which corresponds to its molecular weight. For 5-Fluoro-2-methylquinazolin-7-amine (C₉H₉FN₄), the expected molecular ion peak [M+H]⁺ would be approximately m/z 192.2. The high sensitivity and specificity of LC-MS allow for the detection of even trace impurities, making it an excellent method for determining the purity of the final product. nih.govnih.gov The HPLC chromatogram will show a primary peak corresponding to the target compound, and the area of this peak relative to the total area of all peaks provides a quantitative measure of its purity. nih.gov

Computational and Theoretical Investigations of 5 Fluoro 2 Methylquinazolin 7 Amine and Analogues

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical methods are fundamental tools for elucidating the intrinsic electronic properties and predicting the reactivity of molecules. For quinazoline (B50416) derivatives, these studies help to understand how substituents, such as the fluoro and methyl groups in 5-Fluoro-2-methylquinazolin-7-amine, influence the molecule's behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to quinazoline analogues to predict their optimized molecular geometry, spectroscopic characteristics, and various electronic parameters. nih.govnih.gov A common approach involves using the B3LYP functional with a split-valence basis set like 6-31G* or 6-311++G(d,p) for calculations. nih.govresearchgate.net

These calculations provide data on frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between HOMO and LUMO (ΔE = ELUMO – EHOMO) is a crucial parameter for determining molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity. researchgate.net

For instance, DFT calculations on a synthesized quinazolinone derivative (AMQ) determined its HOMO and LUMO energies, providing insights into its electronic behavior and adsorption properties in corrosion inhibition studies. researchgate.net

Table 1: Calculated Electronic Properties of a Quinazolinone Analogue (AMQ) using DFT

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -5.876 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.242 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.634 | Difference between LUMO and HOMO energies; indicates chemical stability and reactivity. |

| Ionization Potential (IP) | 5.876 | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (EA) | 1.242 | The energy released when an electron is added to the molecule. |

Data sourced from a study on a quinazolinone derivative (AMQ) using the B3LYP/6-31G level of theory. researchgate.net

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP map displays regions of different electrostatic potential on the molecular surface using a color spectrum.

Red/Yellow Regions: These areas indicate negative electrostatic potential, rich in electron density. They are susceptible to electrophilic attack and are often associated with heteroatoms like nitrogen or oxygen that have lone pairs of electrons. researchgate.net

Blue Regions: These areas represent positive electrostatic potential, which is electron-deficient. They are prone to nucleophilic attack and are typically found around hydrogen atoms attached to electronegative atoms. researchgate.net

For quinazoline derivatives, MEP studies reveal that the nitrogen atoms of the quinazoline ring are typically electron-rich (negative potential), making them sites for hydrogen bonding and electrophilic interactions. researchgate.net Conversely, the hydrogen atoms of amine groups often show positive potential, indicating their role as hydrogen bond donors. researchgate.net This analysis is critical for understanding how these molecules might interact with biological targets.

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. ukaazpublications.com This method is instrumental in drug discovery for screening virtual libraries of compounds and understanding their potential mechanism of action at a molecular level. nih.gov

Numerous studies have employed molecular docking to investigate the binding of quinazoline analogues to various macromolecular targets implicated in diseases like cancer and inflammation. nih.gov These targets include enzymes such as Epidermal Growth Factor Receptor (EGFR), Cyclooxygenase-2 (COX-2), and transcription factors like Nuclear Factor-kappa B (NF-κB). nih.govresearchgate.netnih.govnih.gov

The simulation calculates a binding energy or docking score, which estimates the binding affinity between the ligand and the target. A lower binding energy generally suggests a more stable and favorable interaction. researchgate.net For example, docking studies of new fluoroquinazolinone derivatives against the EGFR kinase domain were performed to explain their binding affinities and compare them to the reference drug gefitinib. scispace.com Similarly, various quinazoline derivatives have been docked into the active site of COX-2 to predict their anti-inflammatory potential. researchgate.net

Beyond just predicting binding affinity, molecular docking reveals the specific binding pose and key interactions that stabilize the ligand-receptor complex. These interactions often include hydrogen bonds, hydrophobic interactions, and pi-anion or pi-pi stacking. scispace.comresearchgate.net

For instance, in a study of fluoroquinazolinones targeting EGFR, docking revealed a crucial hydrogen bond interaction between the N1 atom of the quinazoline nucleus and the methionine residue Met769 in the enzyme's active site. scispace.com In another study, docking of quinazolinone derivatives into the NF-κB binding site identified key amino acid residues like Arg54, Tyr57, and Lys144 as being critical for the interaction. nih.gov Identifying these specific interactions is vital for the rational design of more potent and selective inhibitors.

Table 2: Examples of Molecular Docking Studies on Quinazoline Analogues

| Analogue/Compound | Target Protein (PDB ID) | Binding Score/Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 2,3-disubstituted-4-(3H)-quinazolinones | COX-2 (3LN1) | -131.5 to -108.4 (Re-ranked Score) | Interacted with the three pocket regions similarly to the co-crystallized ligand. researchgate.net |

| Fluoroquinazolinone derivative (Compound 6) | EGFR (1M17) | Not specified, but showed better inhibitory activity than reference. | Met769 (H-bond) scispace.com |

| 3-substituted quinazoline-2,4(1H,3H)-dione (Compound 4b) | VEGFR-2 | Not specified, but showed superior inhibition to reference. | Asp1046 (H-bond) nih.gov |

| 3-substituted quinazoline-2,4(1H,3H)-dione (Compound 4e) | c-Met | Not specified, but showed remarkable inhibitory activity. | Asp1222 (H-bond) nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling (Methodological Framework)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govbiointerfaceresearch.com This method is widely used in medicinal chemistry to predict the activity of new compounds and to guide the synthesis of more potent analogues. nih.gov

The methodological framework for developing a QSAR model for quinazoline derivatives generally involves several key steps:

Data Set Preparation: A series of quinazoline analogues with experimentally determined biological activity (e.g., IC₅₀ values) is collected. This dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.govacs.org

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors are numerical values that represent various aspects of the molecule's structure, including:

Constitutional: Molecular weight, number of atoms, etc.

Topological: Describing atomic connectivity and molecular shape.

Quantum-Chemical: Such as HOMO/LUMO energies, dipole moment, and atomic charges derived from DFT calculations. researchgate.net

Physicochemical: LogP (lipophilicity), molar refractivity, etc. nih.gov

Model Building and Validation: Statistical methods are used to build a mathematical equation that links the most relevant descriptors to the biological activity. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms. biointerfaceresearch.comacs.orgresearchgate.net The robustness and predictive ability of the resulting model are rigorously assessed using statistical metrics. Key validation parameters include:

R² (Coefficient of Determination): Indicates how well the model fits the training data.

Q² (Cross-Validated R²): Measures the internal predictive ability of the model.

R²_pred (Predictive R²): Assesses the model's ability to predict the activity of the external test set compounds. acs.orgnih.gov

A 2D-QSAR study on quinazoline derivatives with inhibitory activity against human lung cancer developed a robust MLR model. acs.org The model was validated internally and externally, demonstrating strong predictive capabilities as shown by its statistical parameters. acs.org Such validated models can then be used to screen new, unsynthesized quinazoline derivatives and prioritize those with the highest predicted activity. nih.gov

Table 3: Statistical Validation Parameters for a 2D-QSAR Model of Quinazoline Analogues

| Parameter | Value | Description |

|---|---|---|

| R² | 0.745 | Coefficient of determination for the training set. acs.org |

| Q²_cv | 0.669 | Cross-validated correlation coefficient (internal validation). acs.org |

| R²_test | 0.941 | Predictive squared correlation coefficient for the external test set. acs.org |

| R² (CoMFA Model) | 0.855 | Internal validation for a 3D-QSAR (CoMFA) model. nih.gov |

| R² (CoMSIA Model) | 0.895 | Internal validation for a 3D-QSAR (CoMSIA) model. nih.gov |

Data sourced from QSAR studies on quinazoline derivatives as anticancer agents. acs.orgnih.gov

Development of Predictive Models based on Structural Descriptors

The foundation of a robust QSAR model lies in the selection of appropriate molecular descriptors, which are numerical representations of a molecule's chemical information. nih.gov These descriptors are categorized based on the dimension of the molecular representation they are derived from, including 1D, 2D, and 3D descriptors. For quinazoline analogues, a wide array of descriptors has been successfully employed to predict their biological activities, such as anticancer effects. nih.govacs.org

The development of predictive models for quinazoline derivatives often involves a multi-step process. Initially, the three-dimensional structures of the compounds are optimized using computational chemistry methods like Density Functional Theory (DFT). nih.gov Following optimization, a diverse set of molecular descriptors is calculated. These can include:

Constitutional descriptors: These are the most straightforward descriptors, reflecting the molecular composition of a compound without considering its geometry or electronic structure. Examples include molecular weight, number of atoms, and number of rings. nih.gov

Topological descriptors: These 2D descriptors encode information about the connectivity of atoms within a molecule. They are instrumental in describing the size, shape, and branching of a molecule.

Geometrical descriptors: These 3D descriptors are calculated from the three-dimensional coordinates of the atoms in a molecule and provide information about its size and shape.

Physicochemical descriptors: These descriptors relate to the physicochemical properties of the molecule, such as lipophilicity (log P), molar refractivity, and polarizability.

Quantum-chemical descriptors: Derived from quantum mechanical calculations, these descriptors provide insights into the electronic properties of a molecule, such as the energy of the highest occupied molecular orbital (HOMO), the energy of the lowest unoccupied molecular orbital (LUMO), and dipole moment. nih.gov

Once a pool of descriptors is generated, various statistical methods are employed to build the QSAR model. Multiple Linear Regression (MLR) is a commonly used technique that aims to establish a linear relationship between the biological activity and a set of descriptors. acs.org More advanced methods like Genetic Algorithm-Partial Least Squares (GA-PLS) have also been shown to be effective in selecting the most relevant descriptors and building predictive models for quinazoline derivatives. nih.gov

The table below illustrates a hypothetical set of structural descriptors that could be used in a QSAR study of quinazoline analogues.

| Descriptor Class | Specific Descriptor Example | Information Encoded |

| Constitutional | Molecular Weight | Size of the molecule |

| Number of H-bond donors | Potential for hydrogen bonding | |

| Topological | Wiener Index | Branching of the molecular skeleton |

| Kier & Hall Shape Indices | Molecular shape and complexity | |

| Physicochemical | LogP | Lipophilicity and membrane permeability |

| Molar Refractivity | Molar polarizability | |

| Quantum-Chemical | HOMO Energy | Electron-donating ability |

| LUMO Energy | Electron-accepting ability |

Statistical Validation of QSAR Models

The development of a QSAR model is not complete without rigorous statistical validation to ensure its robustness, reliability, and predictive power. basicmedicalkey.com Validation is a critical step to confirm that the model is not a result of chance correlation and can accurately predict the activity of new, untested compounds. nih.gov The validation process is typically divided into internal and external validation. basicmedicalkey.com

Internal Validation assesses the stability and robustness of the model using the same dataset on which it was developed. A common technique for internal validation is cross-validation, particularly the leave-one-out (LOO) method. In LOO cross-validation, one compound is removed from the dataset, the model is rebuilt using the remaining compounds, and the activity of the removed compound is predicted. This process is repeated until every compound has been left out once. The predictive ability of the model is then assessed using the cross-validated correlation coefficient (Q²). A high Q² value (typically > 0.5) indicates good internal predictive ability. mdpi.com

External Validation is considered the most stringent test of a QSAR model's predictive capability. It involves using the model to predict the biological activity of a set of compounds (the test set) that were not used in the model's development. basicmedicalkey.com The predictive power of the model on the test set is evaluated using the predicted correlation coefficient (R²_pred). A high R²_pred value (typically > 0.6) suggests that the model has good predictive power for external compounds. mdpi.com

In addition to these, Y-randomization or scrambling is another crucial validation technique. The biological activity data is randomly shuffled, and a new QSAR model is developed using the original descriptors. This process is repeated multiple times. If the original model is robust, the randomized models should have significantly lower R² and Q² values, demonstrating that the original model was not obtained by chance. nih.gov

The statistical quality of a QSAR model is judged by several parameters, as summarized in the table below.

| Statistical Parameter | Symbol | Acceptable Value | Description |

| Coefficient of Determination | R² | > 0.6 | A measure of the goodness of fit of the model to the training set data. |

| Cross-validated Correlation Coefficient | Q² | > 0.5 | A measure of the internal predictive ability of the model. |

| Predicted Correlation Coefficient | R²_pred | > 0.6 | A measure of the external predictive ability of the model on a test set. |

| Root Mean Square Error | RMSE | Low value | Indicates the deviation between predicted and actual values. |

These validation techniques collectively ensure the development of a statistically sound and predictive QSAR model that can be reliably used to guide the design of novel quinazoline analogues with desired biological activities.

Applications of 5 Fluoro 2 Methylquinazolin 7 Amine As a Synthetic Building Block and in Medicinal Chemistry Research

Role as an Intermediate in the Synthesis of Complex Heterocycles

5-Fluoro-2-methylquinazolin-7-amine serves as a crucial starting material for the creation of intricate heterocyclic systems. Its inherent chemical functionalities allow for a variety of synthetic transformations, leading to the generation of diverse molecular architectures.

Precursor for Advanced Quinazoline (B50416) Derivatives

The presence of the amino group at the 7-position and the methyl group at the 2-position of 5-Fluoro-2-methylquinazolin-7-amine offers opportunities for further functionalization. The amino group can be readily acylated, alkylated, or used in coupling reactions to introduce a wide range of substituents. These modifications are instrumental in exploring the structure-activity relationships of novel quinazoline-based compounds. For instance, the synthesis of various 2,4,5-trisubstituted quinazolines has been reported to yield compounds with antiproliferative activity against several human cancer cell lines. nih.gov The development of new quinazoline derivatives is an active area of research, with a focus on creating agents with improved efficacy and selectivity. nih.govresearchgate.net

Building Block for Fused Ring Systems

The quinazoline core of 5-Fluoro-2-methylquinazolin-7-amine can be annulated with other heterocyclic rings to construct fused ring systems. These more complex structures often exhibit unique biological activities. The synthesis of fused heterocycles is a key strategy in drug discovery to expand chemical diversity and access novel pharmacophores. nih.gov For example, the fusion of a thiazole (B1198619) ring to a quinazoline core has led to the development of potent kinase inhibitors. mdpi.com The strategic use of building blocks like 5-Fluoro-2-methylquinazolin-7-amine is essential for the efficient construction of these elaborate molecular frameworks.

Rational Drug Design Strategies Utilizing the Quinazoline Core

The quinazoline scaffold is a cornerstone in rational drug design, a methodical approach to discovering new medications. nih.govmdpi.com This process often begins with a lead compound and involves iterative modifications to enhance its therapeutic properties.

Scaffold Hopping and Bioisosteric Replacement Studies

Scaffold hopping is a powerful technique in medicinal chemistry where the core structure of a known active compound is replaced with a different scaffold to identify novel chemotypes with similar or improved biological activity. nih.govacs.org Bioisosteric replacement, a related concept, involves substituting an atom or a group of atoms with another that has similar physical or chemical properties. nih.gov The quinazoline nucleus is frequently employed in such strategies. For example, in the development of HIV-1 reverse transcriptase inhibitors, a thienopyrimidinone scaffold was successfully replaced with a quinazolinone core, leading to a new series of highly active allosteric inhibitors. nih.gov These approaches allow medicinal chemists to navigate around existing patents and explore new chemical space.

Structure-Activity Relationship (SAR) Studies on Substituted Quinazolinamines

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. nih.govnih.gov For substituted quinazolinamines, these studies involve systematically modifying different parts of the molecule and evaluating the impact on its efficacy.

| Modification Position | Observed Impact on Activity | Reference |

| Position 2 | Substitutions can significantly modulate antibacterial and anticancer activities. | nih.govmdpi.com |

| Position 3 | Modifications at this position are associated with antimicrobial properties. | researchgate.net |

| Position 6 | Introduction of a halogen atom can enhance anticancer effects. | nih.gov |

| Position 7 | Functionalization of the amino group can influence potency and selectivity. | nih.gov |

These studies have shown that substitutions at various positions of the quinazoline ring can have a profound effect on the compound's biological profile. researchgate.netnih.gov

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various properties. tandfonline.commdpi.comresearchgate.net The fluorine atom in 5-Fluoro-2-methylquinazolin-7-amine can significantly influence its molecular interactions with biological targets. Fluorine's high electronegativity and small size can lead to stronger binding affinities through various non-covalent interactions, such as dipole-dipole interactions and hydrogen bonds. nih.govresearchgate.net While the impact of a single fluorine substitution on any individual molecular interaction is often modest, the cumulative effect can lead to a significant increase in binding affinity, rarely exceeding a difference of 1.3 kcal/mol compared to their non-fluorinated counterparts. nih.gov The presence of fluorine can also improve metabolic stability and membrane permeability, further enhancing the drug-like properties of a molecule. tandfonline.com However, it is important to note that even a slight chemical modification like fluorination can lead to substantial differences in drug-polymer interactions, which can impact formulation design. acs.org

Role of Methyl Group at C-2 in Modulating Ligand-Target Recognition

The presence of a methyl group at the C-2 position of the quinazoline ring is a critical determinant of a molecule's biological activity and its ability to interact with target proteins. nih.govresearchgate.net In the context of 5-Fluoro-2-methylquinazolin-7-amine, this small alkyl group can significantly influence the compound's conformational flexibility and its binding orientation within a protein's active site.

Furthermore, the steric bulk of the methyl group, although minimal, can play a role in orienting the quinazoline core for optimal interactions with other parts of the binding site. researchgate.net This precise positioning is often crucial for the formation of key hydrogen bonds or other non-covalent interactions that are essential for potent biological activity. Research on quinazolinone derivatives has shown that substitutions at the 2-position significantly affect their anti-inflammatory activity. researchgate.net

| Feature of C-2 Methyl Group | Influence on Ligand-Target Recognition |

| Hydrophobicity | Engages in van der Waals and hydrophobic interactions with nonpolar residues. |

| Steric Hindrance | Influences the preferred conformation of the ligand within the binding site. |

| Electronic Effects | Can subtly modulate the electron density of the quinazoline ring system. |

Influence of Amine Functionality at C-7 on Binding Affinity

The amine group at the C-7 position of 5-Fluoro-2-methylquinazolin-7-amine is another key feature that profoundly influences its binding characteristics. This functional group can act as both a hydrogen bond donor and acceptor, allowing it to form specific and directional interactions with amino acid residues in a protein's active site. nih.gov

Moreover, the basicity of the amine group can be important for its interaction with acidic residues in the target protein, potentially forming salt bridges that further stabilize the complex. The position of the amine group on the quinazoline ring is also crucial, as SAR studies have shown that substitutions at the C-7 position can significantly impact the inhibitory activity of quinazoline derivatives. nih.gov

| Interaction Type of C-7 Amine | Potential Interacting Residues |

| Hydrogen Bond Donor | Aspartate, Glutamate, Serine, Threonine |

| Hydrogen Bond Acceptor | Asparagine, Glutamine, Histidine |

| Ionic Interactions | Aspartic Acid, Glutamic Acid |

Mechanistic Studies of Molecular Target Inhibition (e.g., protein kinase inhibition)

Quinazoline derivatives are well-established as inhibitors of protein kinases, a class of enzymes that play a pivotal role in cellular signaling pathways and are frequently dysregulated in diseases such as cancer. nih.govekb.egnih.gov The 5-fluoro-2-methylquinazolin-7-amine scaffold is characteristic of many kinase inhibitors, which typically function by competing with ATP for binding to the kinase's active site. ekb.eg

The general mechanism of action for many quinazoline-based kinase inhibitors involves the formation of key hydrogen bonds between the quinazoline core and the hinge region of the kinase domain. nih.gov The nitrogen atoms at positions 1 and 3 of the quinazoline ring are often critical for this interaction. The substituents on the quinazoline ring, such as the C-2 methyl group and the C-7 amine of 5-fluoro-2-methylquinazolin-7-amine, then project into specific sub-pockets of the ATP-binding site, where they can form additional interactions that enhance potency and selectivity. nih.govnih.gov

Mechanistic studies of related quinazoline inhibitors have utilized techniques such as X-ray crystallography and molecular modeling to elucidate the precise binding modes. These studies often reveal that the inhibitor stabilizes an inactive conformation of the kinase, thereby preventing the phosphorylation of its downstream substrates and blocking the signal transduction cascade. nih.gov The inhibition of protein kinases by compounds like H-7 and H-8 has been shown to reduce tumor progression, suggesting a potential anti-cancer application for appropriately substituted quinazolines. nih.gov

Future Research Directions and Perspectives

Exploration of Novel Synthetic Routes with Enhanced Sustainability

The development of environmentally friendly and efficient methods for synthesizing quinazoline (B50416) derivatives is a key area of future research. Traditional synthetic routes often involve harsh reaction conditions, toxic catalysts, and the generation of significant waste. To address these challenges, researchers are exploring several innovative and sustainable strategies.

One promising approach involves the use of deep eutectic solvents (DES) and microwave-assisted synthesis. tandfonline.com These methods offer advantages such as reduced reaction times, lower energy consumption, and the use of greener solvents. tandfonline.com For instance, a green chemistry approach has been successfully employed for the one-pot synthesis of quinazolinones in deep eutectic solvents. tandfonline.com Another sustainable method utilizes a recyclable magnetic nano-catalyst based on graphene oxide supported with copper for the three-component one-pot synthesis of quinazoline derivatives under solvent-free conditions. nih.gov This catalyst can be easily separated and reused multiple times without a significant loss of efficiency. nih.gov

Furthermore, metal-free, four-component procedures are being developed for the preparation of substituted quinazolines from simple anilines and aromatic aldehydes, avoiding the use of heavy metal catalysts. rsc.org Acceptorless dehydrogenative annulation catalyzed by earth-abundant manganese complexes also presents a sustainable pathway to quinazolines with high atom economy. acs.org These innovative synthetic strategies are crucial for the environmentally responsible production of quinazoline-based compounds like 5-Fluoro-2-methylquinazolin-7-amine. tandfonline.comnih.govrsc.orgacs.org

Advanced Derivatization Strategies for Targeted Property Modulation

To fine-tune the biological activity and physicochemical properties of 5-Fluoro-2-methylquinazolin-7-amine, researchers are investigating advanced derivatization strategies. These strategies involve the targeted modification of the quinazoline scaffold to enhance its interaction with specific biological targets and improve its drug-like properties.

Molecular hybridization is a key strategy where the quinazoline core is combined with other pharmacologically active moieties to create hybrid compounds with potentially enhanced or novel therapeutic effects. nih.gov This approach has been used to develop quinazolinone-based hybrids with diverse biological activities. nih.gov

Lead optimization strategies are also being employed to design new series of quinazoline derivatives with improved inhibitory activity against specific enzymes. nih.gov For example, modifications at the N-3 and C-6 positions of the quinazoline ring with electronegative substituents have been shown to enhance inhibitory activity against the epidermal growth factor receptor (EGFR). nih.gov The synthesis of various substituted quinazolinone derivatives allows for the exploration of structure-activity relationships (SAR), which is crucial for understanding how different functional groups influence biological activity. mdpi.comnih.gov For instance, the introduction of different substituents at various positions of the quinazoline ring has been shown to significantly impact their antimicrobial and cytotoxic activities. nih.gov

Table 1: Examples of Derivatization Strategies for Quinazolines

| Strategy | Description | Potential Outcome |

|---|---|---|

| Molecular Hybridization | Combining the quinazoline scaffold with other bioactive molecules. | Enhanced or synergistic pharmacological activity. nih.gov |

| Lead Optimization | Systematic modification of a lead compound to improve its properties. | Increased potency and selectivity for a biological target. nih.gov |

| Structure-Activity Relationship (SAR) Studies | Investigating how chemical structure relates to biological activity. | Identification of key functional groups for desired effects. nih.govmdpi.com |

| Introduction of Diverse Substituents | Synthesizing a library of derivatives with various chemical groups. | Exploration of a wider range of biological activities. nih.gov |

Integration of Machine Learning and AI in Quinazoline Discovery and Design

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the discovery and design of novel quinazoline derivatives. These computational tools can significantly accelerate the identification of promising drug candidates by predicting their biological activity and optimizing their properties. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a prominent ML technique used to correlate the chemical structures of quinazoline derivatives with their biological activities. isnac.iryoutube.com By developing robust QSAR models, researchers can predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. nih.govisnac.ir For example, QSAR models have been successfully used to predict the inhibitory concentration of quinazoline derivatives against specific kinases. isnac.ir

Table 2: Applications of AI and Machine Learning in Quinazoline Research

| Technique | Application | Benefit |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Predicts the biological activity of compounds based on their chemical structure. nih.govisnac.ir | Prioritizes the synthesis of potent molecules and reduces experimental screening. youtube.com |

| De Novo Drug Design | Generates novel molecular structures with desired properties. youtube.com | Explores new chemical space and designs optimized drug candidates. youtube.com |

| Deep Learning (e.g., Graph Neural Networks) | Predicts a wide range of molecular properties and interactions. youtube.combroadinstitute.org | Accelerates virtual screening and provides insights into structure-property relationships. |

| Predictive Modeling | Forecasts pharmacokinetic and pharmacodynamic properties. nih.gov | Facilitates the design of molecules with better drug-like characteristics. |

Focused Research on Specific Interactions with Biological Macromolecules

A critical area of future research will be the detailed investigation of how 5-Fluoro-2-methylquinazolin-7-amine and its derivatives interact with specific biological macromolecules. Understanding these interactions at a molecular level is fundamental to elucidating their mechanism of action and for the rational design of more potent and selective therapeutic agents.

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding modes of quinazoline derivatives within the active sites of target proteins. nih.govresearchgate.net These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity and selectivity. nih.gov For instance, molecular docking has been used to study the interactions of quinazoline derivatives with the ATP-binding site of EGFR. nih.gov

Structural biology techniques, such as X-ray crystallography, can provide high-resolution three-dimensional structures of quinazoline derivatives in complex with their biological targets. These structures offer invaluable insights into the precise binding orientation and conformational changes that occur upon binding. acs.org

Furthermore, focused research will aim to identify and validate novel biological targets for quinazoline-based compounds. By screening these molecules against a wide range of proteins, researchers may uncover new therapeutic applications. The study of how these compounds affect signaling pathways and cellular processes will also be a key focus, providing a deeper understanding of their pharmacological effects. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-Fluoro-2-methylquinazolin-7-amine, and how can reaction conditions be fine-tuned?

- Methodology :

- Step 1 : Start with substituted nitroaniline precursors (e.g., 5-fluoro-2-nitroaniline). React with formamide under high-temperature reflux (150–180°C) to cyclize the quinazoline core .

- Step 2 : Introduce the methyl group via nucleophilic substitution or alkylation. Use solvents like DMF or ethanol with K₂CO₃ as a base, as demonstrated in analogous quinazoline syntheses .

- Step 3 : Monitor reaction progress using TLC (e.g., EtOAC/hexane gradients) and purify via column chromatography .

Q. How is the purity and structural integrity of 5-Fluoro-2-methylquinazolin-7-amine confirmed experimentally?

- Analytical Techniques :

- ¹H/¹³C NMR : Key peaks include aromatic protons (δ 7.2–8.5 ppm for quinazoline H) and methyl groups (δ 2.0–2.5 ppm) .

- Mass Spectrometry (MS) : Confirm molecular weight with [M+H]⁺ ions (e.g., theoretical m/z for C₉H₈FN₃: 193.08; compare with experimental data) .

- FTIR : Look for NH₂ stretching (3300–3500 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .

Q. What solvent systems and chromatographic methods are effective for isolating 5-Fluoro-2-methylquinazolin-7-amine?

- Purification Strategy :

- Use silica gel column chromatography with gradient elution (e.g., hexane/CH₂Cl₂ 8:2 to EtOAc 3:7) to resolve polar impurities .

- For challenging separations, consider preparative HPLC with C18 columns and acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of 5-Fluoro-2-methylquinazolin-7-amine?

- SAR Framework :

- Variation of Substituents : Modify the fluorine position (e.g., 5- vs. 7-fluoro) and methyl group to assess impact on kinase inhibition (e.g., tyrosine kinase targets) .

- Biological Assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Compare IC₅₀ values with control compounds like 4-[(7-fluoroquinazolin-4-yl)oxy]aniline .

- Data Analysis : Use statistical tools (e.g., ANOVA) to identify significant activity trends.

Q. What computational approaches predict the binding affinity of 5-Fluoro-2-methylquinazolin-7-amine to biological targets?

- In Silico Workflow :

- Molecular Docking : Use AutoDock Vina to model interactions with EGFR or Aurora kinases. Validate with crystallographic data from related quinazolines .

- ADMET Prediction : Employ tools like SwissADME to assess bioavailability, blood-brain barrier penetration, and CYP450 interactions .

Q. How do conflicting biological activity data for quinazoline derivatives arise, and how can they be resolved?

- Case Study :

- Contradictory Data : If anti-cancer activity varies across studies, evaluate assay conditions (e.g., cell line heterogeneity, incubation time).

- Resolution : Replicate experiments with standardized protocols (e.g., ATCC cell lines, 72-hour exposure) and validate via orthogonal assays (e.g., apoptosis markers by flow cytometry) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.